Standard Molar Enthalpy of Formation
The gas‑phase standard molar enthalpy of formation (ΔfH°m(g)) for 1‑cyclopentylpiperidine is −88.21 ± 0.75 kJ·mol⁻¹, placing it between N‑methylpiperidine (−61.39 ± 0.88 kJ·mol⁻¹) and N‑cyclohexylpiperidine (−135.21 ± 0.94 kJ·mol⁻¹) [1]. This represents a 47.0 kJ·mol⁻¹ exothermic shift relative to the cyclohexyl analog, reflecting the reduced carbon content and ring strain differences. The cyclopentyl derivative's enthalpy value is critical for computational modeling and process safety assessments where thermal behavior predictions are required.
| Evidence Dimension | Standard molar enthalpy of formation in gaseous phase, ΔfH°m(g) |
|---|---|
| Target Compound Data | −88.21 ± 0.75 kJ·mol⁻¹ |
| Comparator Or Baseline | N‑cyclohexylpiperidine: −135.21 ± 0.94 kJ·mol⁻¹; N‑methylpiperidine: −61.39 ± 0.88 kJ·mol⁻¹ |
| Quantified Difference | 47.0 kJ·mol⁻¹ less exothermic than N‑cyclohexyl analog; 26.8 kJ·mol⁻¹ more exothermic than N‑methyl analog |
| Conditions | Combustion calorimetry; T = 298.15 K; liquid‑phase determination with vapor‑pressure‑derived vaporization enthalpy correction |
Why This Matters
Accurate enthalpy data is required for computational thermodynamic predictions and for safety assessments in scaled‑up reactions; the cyclopentyl derivative's midpoint enthalpy value may offer a predictable thermal reactivity profile distinct from both smaller and larger N‑alkyl congeners.
- [1] Verevkin, S.P. Thermochemistry of Amines: Experimental Standard Molar Enthalpies of Formation of N‑Alkylated Piperidines. Structural Chemistry, 1998, 9, 113–119. View Source
